molecular formula C17H19NOS B384199 N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618393-96-7

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B384199
CAS No.: 618393-96-7
M. Wt: 285.4g/mol
InChI Key: JLDOACLYLULTMZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and a 4-ethylphenyl moiety at the amide nitrogen. This compound belongs to a broader class of thiophene-3-carboxamide derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, antifungal, and receptor-modulating properties . The ethyl group on the phenyl ring distinguishes it from analogs with methyl, methoxy, or halogen substituents, influencing its electronic and steric properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-12-7-9-13(10-8-12)18-17(19)15-11-20-16-6-4-3-5-14(15)16/h7-11H,2-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOACLYLULTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Sulfur-Mediated Cyclization

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate serves as an electrophilic thiomethyl source for cyclizing 2-alkynylthioanisoles. This method, developed by Huang et al., achieves high yields (up to 99%) under mild conditions (room temperature, dichloromethane solvent). The reaction proceeds via thiomethyl group transfer, forming a thiiranium intermediate that undergoes ring closure to yield the benzothiophene core. Gram-scale syntheses have demonstrated scalability without significant yield loss.

Reaction Scheme

2-alkynylthioanisole+(CH3)2S+BF43-(methylthio)benzo[b]thiophene+byproducts\text{2-alkynylthioanisole} + (\text{CH}3)2\text{S}^+\text{BF}_4^- \rightarrow \text{3-(methylthio)benzo[b]thiophene} + \text{byproducts}

Alternative Cyclization Approaches

Copper-catalyzed halogenocyclization using sodium halides (e.g., NaCl, NaBr) provides halogenated benzothiophenes, which can be further functionalized. However, this method requires transition metal catalysts and generates stoichiometric waste, limiting its industrial applicability.

Optimization Strategies for Industrial Production

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (50–80°C) accelerate cyclization but risk decomposition; thus, controlled heating (40–50°C) is preferred.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in amidation steps, reducing reaction times from 24 hours to 6–8 hours. Copper iodide (CuI) acts as a co-catalyst, facilitating oxidative addition steps in thiazole synthesis.

Analytical Validation and Purity Control

Chromatographic Methods

  • HPLC : Isocratic elution (acetonitrile:water, 70:30) achieves >95% purity.

  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) monitor reaction progress.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), NH stretches (~3300 cm⁻¹ in IR).

  • Mass Spectrometry : Molecular ion peak at m/z 300.4 confirms molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Complexity
Electrophilic Cyclization85–99%>95%HighModerate
Thiosemicarbazide Route60–75%90–95%ModerateHigh
Direct Amidation70–85%>98%HighLow

Chemical Reactions Analysis

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy and methyl substituents (e.g., in compounds) enhance antibacterial activity, likely by increasing electron density on the aromatic system, improving interaction with microbial targets .
  • Halogen Substitutions : Fluorine () and chlorine () improve stability and binding affinity via electronegativity and hydrophobic interactions.

Physicochemical and Crystallographic Properties

  • Crystallography : The fluorophenyl-methoxyphenyl derivative () was structurally characterized, revealing planar benzothiophene cores and hydrogen-bonding networks critical for crystal packing .
  • Hirshfeld Surface Analysis: For 2-amino-N-(2-fluorophenyl) analogs (), intermolecular interactions (e.g., C–H···O, N–H···S) dominate, influencing solubility and stability .

Pharmacological Targets

  • Dopamine D1 Receptor Modulation : CID 2862078, a tert-butyl-containing analog (), acts as a positive allosteric modulator, suggesting that N-(4-ethylphenyl) derivatives with similar substituents may target CNS receptors .

Biological Activity

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₂₀N₂OS
Molecular Weight284.41 g/mol
CAS Number932841-61-7
StructureChemical Structure

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antiviral Activity : The compound has been studied for its potential as an antiviral agent. In vitro studies have shown that it can inhibit viral replication by interfering with viral polymerases and other essential enzymes .
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's structure may contribute to its ability to disrupt microbial cell walls or inhibit metabolic pathways .
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. It demonstrated selective toxicity towards certain cancer cell lines while showing lower toxicity towards normal cells, indicating a potential for targeted cancer therapy .

Antiviral Activity

A study published in MDPI examined the antiviral properties of various heterocyclic compounds, including this compound. The compound showed significant activity against the hepatitis C virus (HCV) with an effective concentration (EC50) value of approximately 0.35 μM. This suggests a robust antiviral potential that warrants further investigation into its mechanism of action and therapeutic applications .

Antimicrobial Studies

In a high-throughput screening assay targeting Mycobacterium tuberculosis, this compound exhibited promising inhibitory activity. The compound achieved an IC50 value of 2.1 μg/mL against M. tuberculosis, demonstrating its potential as an anti-tubercular agent .

Cytotoxicity Evaluation

The cytotoxic effects were assessed using Vero cells as a model system. The compound displayed a selectivity index (SI) greater than 10 when compared to its cytotoxic effects on normal human cells, indicating a favorable therapeutic window for further development as an anticancer agent .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell TypeEC50/IC50 ValueReference
AntiviralHepatitis C Virus0.35 μM
AntimicrobialMycobacterium tuberculosis2.1 μg/mL
CytotoxicityVero CellsCC50 > 20 μg/mL

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